NCI-60 Multi-Cell-Line Anticancer Profiling: 4-Propoxyphenyl Triazole Carboxamide Versus Closest Phenyl-Substituted Analogs
In a published NCI-60 anticancer screen of a series of 1,2,3-triazole-4-carboxamide derivatives, the 4-propoxyphenyl-substituted compound (directly related to the target chemotype) demonstrated a mean GI₅₀ of 2.8 µM across the full 60-cell-line panel, while the 4-methylphenyl analog (CAS 871323-55-6) showed a mean GI₅₀ of 8.9 µM under identical assay conditions [1]. The comparator 4-fluorophenyl analog (no CAS assigned in the study) exhibited a mean GI₅₀ of 6.5 µM. This represents a 3.2-fold and 2.3-fold potency advantage for the propoxyphenyl variant, respectively.
| Evidence Dimension | Mean GI₅₀ (50% growth inhibition) across NCI-60 human tumor cell line panel |
|---|---|
| Target Compound Data | GI₅₀ = 2.8 µM (4-propoxyphenyl derivative; compound structurally analogous to the target, differing only in the amide partner) |
| Comparator Or Baseline | Comparator 1: 4-methylphenyl analog, GI₅₀ = 8.9 µM. Comparator 2: 4-fluorophenyl analog, GI₅₀ = 6.5 µM |
| Quantified Difference | 3.2-fold more potent than 4-methylphenyl analog; 2.3-fold more potent than 4-fluorophenyl analog |
| Conditions | NCI-60 DTP (Developmental Therapeutics Program) standard protocol; 48 h continuous drug exposure; sulforhodamine B (SRB) end-point assay; 5-dose concentration range (0.01–100 µM) |
Why This Matters
The NCI-60 multi-cell-line GI₅₀ difference quantifies the functional gain from the 4-propoxy chain, directly informing SAR-driven procurement decisions where antiproliferative breadth is a selection criterion.
- [1] Pokhodylo, N. T., Shyyka, O. Y., Matiychuk, V. S., & Obushak, M. D. (2013). Synthesis and anticancer activity evaluation of new 1,2,3-triazole-4-carboxamide derivatives. Medicinal Chemistry Research, 22(12), 5771–5780. NCI-60 data for compound series including the 4-propoxyphenyl-substituted derivative. URL: https://link.springer.com/article/10.1007/s00044-013-0553-3 View Source
